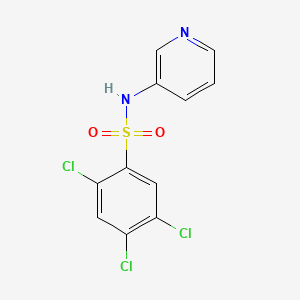![molecular formula C9H8Cl2N2O2S B5774987 S-{2-[(3,4-dichlorophenyl)amino]-2-oxoethyl} thiocarbamate](/img/structure/B5774987.png)
S-{2-[(3,4-dichlorophenyl)amino]-2-oxoethyl} thiocarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-{2-[(3,4-dichlorophenyl)amino]-2-oxoethyl} thiocarbamate, commonly known as DCP-LA, is a synthetic compound that has been of great interest to scientists due to its potential therapeutic properties. It was first synthesized in the 1990s as a derivative of the anti-inflammatory drug, diclofenac. Since then, it has been extensively studied for its ability to modulate various cellular processes, making it a promising candidate for the treatment of several diseases.
Wirkmechanismus
The exact mechanism of action of DCP-LA is not fully understood. However, studies have shown that it can modulate several cellular processes, including the activity of ion channels and enzymes. It has been shown to inhibit the activity of phospholipase A2, an enzyme involved in the production of inflammatory mediators. It has also been shown to modulate the activity of potassium channels, which are involved in regulating neuronal excitability.
Biochemical and Physiological Effects
DCP-LA has been shown to have several biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, protect neurons from damage, and improve cognitive function. It has also been shown to have anti-tumor properties, making it a potential treatment for cancer. However, further studies are needed to fully understand the biochemical and physiological effects of DCP-LA.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using DCP-LA in lab experiments is its ability to modulate several cellular processes, making it a versatile tool for studying various biological phenomena. It is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using DCP-LA in lab experiments is its potential toxicity. Studies have shown that high doses of DCP-LA can be toxic to cells, making it important to use appropriate dosages in experiments.
Zukünftige Richtungen
There are several future directions for research on DCP-LA. One area of research is the development of more potent and selective derivatives of DCP-LA. Another area of research is the identification of the exact mechanism of action of DCP-LA. Further studies are also needed to fully understand the biochemical and physiological effects of DCP-LA and its potential therapeutic applications. Overall, DCP-LA is a promising compound that has the potential to be a valuable tool for studying various biological phenomena and a potential treatment for several diseases.
Synthesemethoden
DCP-LA can be synthesized through a multi-step process that involves the reaction of 3,4-dichloroaniline with ethyl oxalyl chloride to form an oxalamide intermediate. The intermediate is then treated with sodium thiocyanate to yield the final product, DCP-LA. The synthesis method has been optimized over the years to improve the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
DCP-LA has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective, anti-inflammatory, and antioxidant properties, making it a promising candidate for the treatment of several diseases. Studies have shown that DCP-LA can protect neurons from damage caused by oxidative stress and inflammation, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. It has also been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as arthritis and asthma.
Eigenschaften
IUPAC Name |
S-[2-(3,4-dichloroanilino)-2-oxoethyl] carbamothioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2N2O2S/c10-6-2-1-5(3-7(6)11)13-8(14)4-16-9(12)15/h1-3H,4H2,(H2,12,15)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHTANEZCZKUQCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)CSC(=O)N)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(2,4-dimethylphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanone](/img/structure/B5774912.png)
![4-{[5-(4-chlorophenyl)-2-oxo-3(2H)-furanylidene]methyl}phenyl acetate](/img/structure/B5774920.png)
![N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-2-(2-nitrophenyl)acetamide](/img/structure/B5774928.png)
![3,5-dimethoxy-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5774929.png)

![3-[5-(2,2-diphenylethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5774952.png)




![1-[(3-fluorobenzyl)oxy]-3-methyl-2(1H)-quinoxalinone 4-oxide](/img/structure/B5775006.png)
